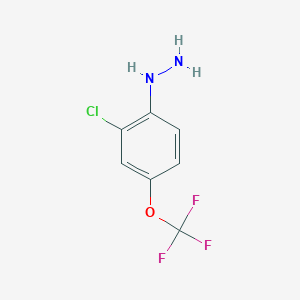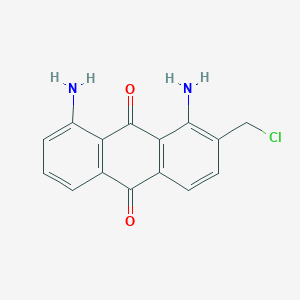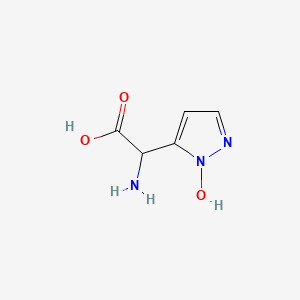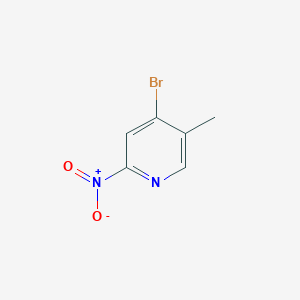
4-Bromo-5-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position on the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-nitropyridine typically involves the bromination of 2-methyl-4-nitropyridine. One common method includes the following steps:
Starting Material: 2-methyl-4-nitropyridine.
Bromination: The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
Reduction: The major product of the reduction reaction is 4-bromo-5-methyl-2-aminopyridine.
Scientific Research Applications
4-Bromo-5-methyl-2-nitropyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for research purposes.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
- 4-Bromo-2-nitropyridine
Uniqueness
4-Bromo-5-methyl-2-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a nitro group on the pyridine ring allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-3-8-6(9(10)11)2-5(4)7/h2-3H,1H3 |
InChI Key |
ZNBPNDBRKKRADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


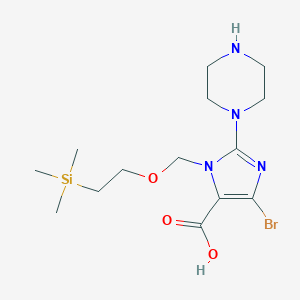
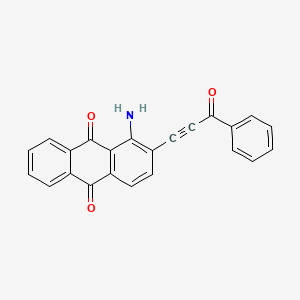
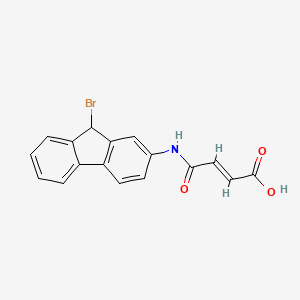


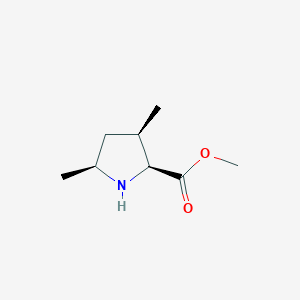
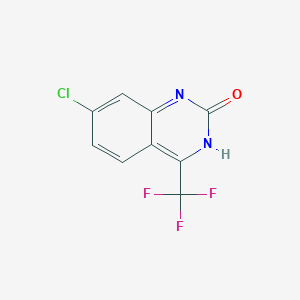
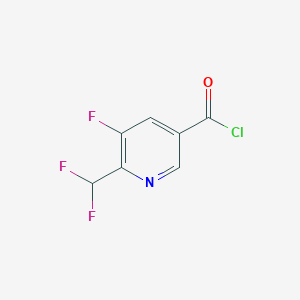
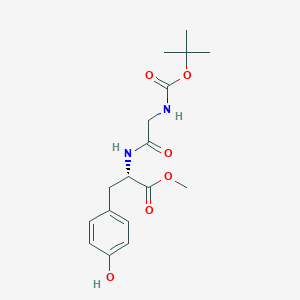
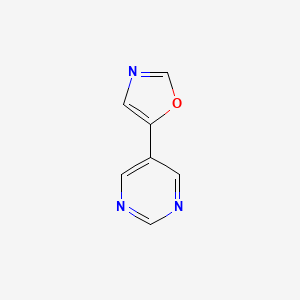
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
